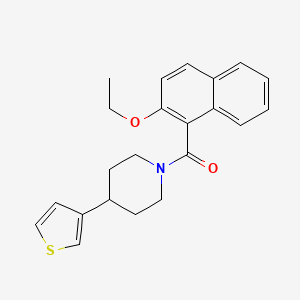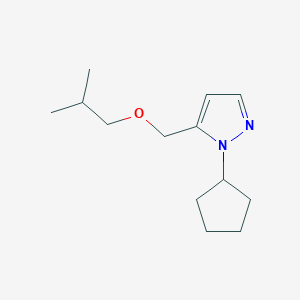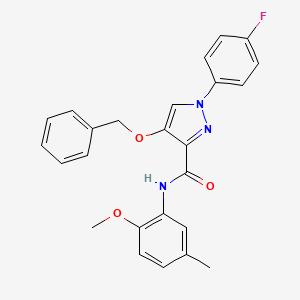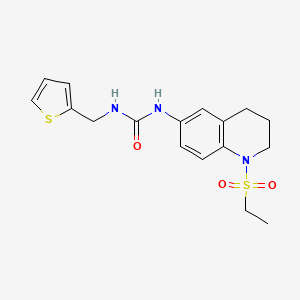![molecular formula C17H18N2O2S2 B2363820 N-(苯并[d]噻唑-6-基)-2,3,5,6-四甲基苯磺酰胺 CAS No. 670270-10-7](/img/structure/B2363820.png)
N-(苯并[d]噻唑-6-基)-2,3,5,6-四甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
科学研究应用
N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in treating various diseases.
Industry: Used in the development of new materials and chemical processes
作用机制
Target of Action
The compound N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as N-(1,3-benzothiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide, is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The primary targets of these compounds are often enzymes or receptors involved in these biological processes .
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets, leading to changes in their activity. For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation . By inhibiting these enzymes, the compounds can reduce the production of prostaglandins, which are mediators of inflammation .
Biochemical Pathways
The compound’s action can affect various biochemical pathways. For example, by inhibiting COX enzymes, it can affect the arachidonic acid pathway, which leads to the production of prostaglandins . This can result in reduced inflammation. Additionally, benzothiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may also affect pathways involved in microbial growth and survival .
Result of Action
The result of the compound’s action at the molecular and cellular levels would depend on its specific targets and mode of action. For instance, if the compound acts as a COX inhibitor, it could reduce inflammation by decreasing prostaglandin production . If it has antimicrobial activity, it could inhibit the growth of microbes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms the intermediate N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which is then further reacted to obtain the final product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance yield and reduce reaction times .
化学反应分析
Types of Reactions
N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced forms of the compound .
相似化合物的比较
Similar Compounds
Benzothiazole: A parent compound with similar biological activities.
Benzimidazole: Another heterocyclic compound with similar structural features and biological activities.
Benzoxazole: A related compound with similar applications in medicinal chemistry
Uniqueness
Its tetramethylbenzenesulfonamide moiety enhances its solubility and stability, making it a valuable compound for various scientific research and industrial applications .
属性
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-10-7-11(2)13(4)17(12(10)3)23(20,21)19-14-5-6-15-16(8-14)22-9-18-15/h5-9,19H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBZKFCQVHPYAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N=CS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)
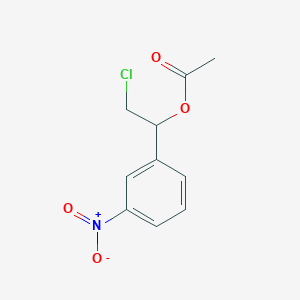

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)
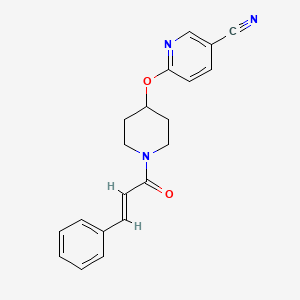
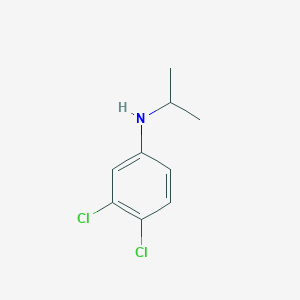

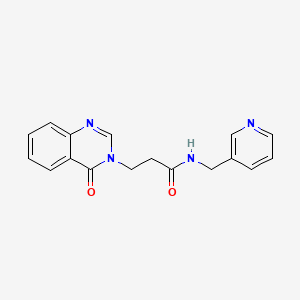
![2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2363751.png)
![3-[(4-benzoylpiperidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363752.png)
